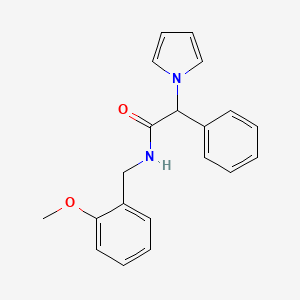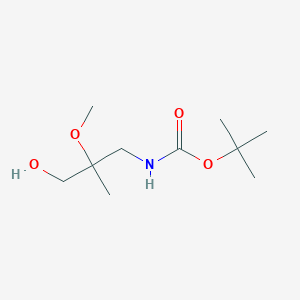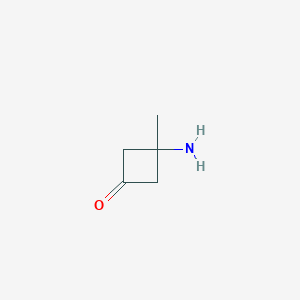
sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate, also known as sodium acrylate, is a widely used chemical compound in various industries such as pharmaceutical, cosmetics, and polymer manufacturing. It is a water-soluble salt of acrylic acid and is commonly used as a raw material for the production of superabsorbent polymers, coatings, and adhesives.
Scientific Research Applications
Organic Synthesis and Catalysis
Sodium cyanohydridoborate (NaBH3CN) demonstrates remarkable selectivity in reducing various organic functional groups. It efficiently reduces aldehydes, ketones, oximes, and enamines under specific conditions, providing a method for the synthesis of alcohols, amines, and amino acids. This reagent's utility is further enhanced by its ability to incorporate deuterium or tritium, enabling the synthesis of labeled compounds for research purposes (Borch, Bernstein, Durst, 1971).
Luminescence and Materials Science
The luminescence properties of structures built from cyano-dicyanomethylene-oxo-dihydropyrrol-olate salts with alkali metals (Na, K, and Rb) highlight their potential in optoelectronics. The luminescence spectra of these compounds in solution are influenced by the solvent's dielectric constant, whereas in the solid state, structural features significantly affect the emission maxima. This relationship between structure and luminescence property underscores the potential for developing new luminescent materials (Tafeenko et al., 2009).
Energy Storage Applications
Sodium (Na) is identified as a promising element for battery systems due to its abundance and similar chemical properties to lithium (Li). Aqueous sodium-ion batteries (ASIBs) are explored as safer alternatives to traditional nonaqueous batteries, potentially solving safety issues associated with flammable organic electrolytes. Research focuses on improving ASIBs' performance through advancements in cathodes, anodes, and electrolytes, aiming for sustainable, large-scale energy storage solutions (Bin et al., 2018).
Electrochemistry and Catalysis
Investigations into sodium periodate as a primary oxidant for water-oxidation catalysts reveal its specificity for catalysts with low overpotentials, offering insights into developing efficient catalytic systems for oxygen evolution. This study highlights the importance of selecting appropriate oxidants for catalysis, contributing to the understanding of water-oxidation mechanisms and the development of new catalysts (Parent et al., 2012).
properties
IUPAC Name |
sodium;(Z)-2-cyano-1-(oxolan-2-yl)ethenolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.Na/c8-4-3-6(9)7-2-1-5-10-7;/h3,7,9H,1-2,5H2;/q;+1/p-1/b6-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUZTNWMYUBKC-AQPBACSKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=CC#N)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)/C(=C/C#N)/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)


![8-([1,1'-Biphenyl]-4-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765724.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)

![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)
![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)
![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)